1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antimicrobial Properties
- Piperazine derivatives, closely related to 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride, have been shown to exhibit significant antibacterial and antifungal activities. These compounds' effectiveness against various microbial strains suggests potential applications in treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Bacterial Efflux Pump Inhibition
- Some imidazole derivatives with a piperazine ring demonstrate effectiveness in inhibiting bacterial efflux pumps, particularly in multidrug-resistant strains of E. coli. This property makes them potential candidates for restoring antibiotic efficacy against resistant bacteria (Żesławska, Nitek, & Handzlik, 2017).
Anti-Inflammatory Activity
- Related compounds have shown promising results in anti-inflammatory studies, indicating their potential in treating inflammation-related disorders. Their ability to stabilize membranes and reduce edema in vivo underscores their therapeutic potential (Ahmed, Molvi, & Khan, 2017).
Antiviral Potential
- Nitroimidazole derivatives, including piperazine-linked structures, have been investigated for their anti-HIV activities. These compounds could potentially serve as non-nucleoside reverse transcriptase inhibitors, offering a new avenue for HIV treatment (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antidiabetic Properties
- Piperazine derivatives have been identified as potent antidiabetic agents, showing an increase in insulin secretion in animal models of diabetes. This finding suggests their application in managing type II diabetes (Le Bihan et al., 1999).
Anticancer Activities
- Certain imidazole derivatives with piperazine elements have been synthesized and evaluated for their anticancer activities. These compounds have shown potent inhibitory effects on various human cancer cell lines, indicating their potential in cancer therapy (Al-Soud et al., 2021).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with various biological targets .
Mode of Action
It’s worth noting that imidazole derivatives have been reported to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-imidazol-1-yl-2-nitrophenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2.2ClH/c19-18(20)12-2-1-11(17-8-5-15-10-17)9-13(12)16-6-3-14-4-7-16;;/h1-2,5,8-10,14H,3-4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWINHEKASHEMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)N3C=CN=C3)[N+](=O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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